L-Azetidine-2-carboxylic Acid t-Butyl Ester
Overview
Description
Synthesis Analysis
The synthesis of L-Azetidine-2-carboxylic Acid t-Butyl Ester involves several key steps starting from commercially available precursors. A notable method involves the regioselective allylation of alpha-tert-butyl beta-methyl N-(PhF)aspartate, followed by selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation. This process yields enantiopure azetidine-2-carboxylic acids with various side chains, demonstrating the versatility of synthesis approaches for azetidine derivatives (Sajjadi & Lubell, 2008).
Molecular Structure Analysis
Azetidine-2-carboxylic acids, including L-Azetidine-2-carboxylic Acid t-Butyl Ester, feature a unique four-membered ring structure that significantly influences their chemical behavior and biological activity. The molecular structure of these compounds allows for the incorporation into peptides in place of proline, affecting the protein folding and activity due to the conformational constraints imposed by the azetidine ring.
Chemical Reactions and Properties
Azetidine-2-carboxylic acid derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of orthogonally protected amino acid-Aze chimeras involves multiple steps, including oxidation and displacement reactions, showcasing the chemical versatility of azetidine-2-carboxylic acid derivatives (Sajjadi & Lubell, 2008).
Scientific Research Applications
Synthesis and Biological Evaluation of Carboxylic Acid Derivatives
Carboxylic acid derivatives, such as cinnamic acid esters, have received significant attention in medicinal research due to their rich medicinal tradition and potential as anticancer agents. The chemical versatility of these compounds allows for a variety of synthetic modifications, leading to a wide range of biological activities. This underscores the potential for L-Azetidine-2-carboxylic Acid t-Butyl Ester and similar compounds to serve as key intermediates in the development of new therapeutics (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids' inhibitory effects on microbial biocatalysts highlights the importance of understanding the interactions between such compounds and biological systems. This research is crucial for the development of robust microbial strains for industrial applications, including the production of biofuels and bioplastics, which may be relevant for the biotechnological applications of L-Azetidine-2-carboxylic Acid t-Butyl Ester and its derivatives (Jarboe, Royce, & Liu, 2013).
Environmental Degradation of Esters
Research on the environmental fate of polyfluoroalkyl chemicals, including esters, provides valuable insights into the biodegradability and potential environmental impacts of synthetic compounds. Understanding the degradation pathways and persistence of compounds like L-Azetidine-2-carboxylic Acid t-Butyl Ester is essential for assessing their environmental safety and developing sustainable chemical practices (Liu & Avendaño, 2013).
Solvent Applications and Liquid-Liquid Extraction
The development of solvents for the extraction of carboxylic acids from aqueous streams highlights the importance of carboxylic acid esters in separation technologies. Such research may indicate the utility of L-Azetidine-2-carboxylic Acid t-Butyl Ester as a solvent or in the development of extraction processes, contributing to the production of bio-based chemicals and materials (Sprakel & Schuur, 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (2S)-azetidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNFEQCEQIAFES-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447143 | |
Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
CAS RN |
129740-14-3 | |
Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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